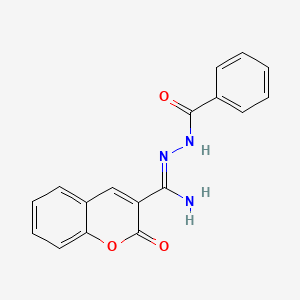

N'-benzoyl-2-oxo-2H-chromene-3-carbohydrazonamide

Beschreibung

N'-Benzoyl-2-oxo-2H-chromen-3-carbohydrazonamid ist eine komplexe organische Verbindung mit der Summenformel C17H13N3O3. Diese Verbindung gehört zur Klasse der Chromene, die für ihre vielfältigen biologischen Aktivitäten und Anwendungen in verschiedenen Bereichen bekannt sind, darunter die medizinische Chemie und die Materialwissenschaft .

Eigenschaften

Molekularformel |

C17H13N3O3 |

|---|---|

Molekulargewicht |

307.30 g/mol |

IUPAC-Name |

N-[(Z)-[amino-(2-oxochromen-3-yl)methylidene]amino]benzamide |

InChI |

InChI=1S/C17H13N3O3/c18-15(19-20-16(21)11-6-2-1-3-7-11)13-10-12-8-4-5-9-14(12)23-17(13)22/h1-10H,(H2,18,19)(H,20,21) |

InChI-Schlüssel |

GYMNJLWVUOXJCB-UHFFFAOYSA-N |

Isomerische SMILES |

C1=CC=C(C=C1)C(=O)N/N=C(/C2=CC3=CC=CC=C3OC2=O)\N |

Kanonische SMILES |

C1=CC=C(C=C1)C(=O)NN=C(C2=CC3=CC=CC=C3OC2=O)N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Die Synthese von N'-Benzoyl-2-oxo-2H-chromen-3-carbohydrazonamid beinhaltet typischerweise die Reaktion von 2-Oxo-2H-chromen-3-carbohydrazid mit Benzoylchlorid unter bestimmten Bedingungen. Die Reaktion wird in der Regel in Gegenwart einer Base wie Pyridin oder Triethylamin durchgeführt, um die Bildung des gewünschten Produkts zu erleichtern . Industrielle Produktionsmethoden können ähnliche Synthesewege verwenden, jedoch in größerem Maßstab, mit Optimierungen für Ausbeute und Reinheit.

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

N'-Benzoyl-2-oxo-2H-chromen-3-carbohydrazonamid hat mehrere wissenschaftliche Forschungsanwendungen:

Chemie: Es wird als Baustein bei der Synthese komplexerer organischer Moleküle und als Reagenz in verschiedenen organischen Reaktionen verwendet.

Biologie: Die Verbindung weist biologische Aktivitäten auf, was sie zu einem potenziellen Kandidaten für die Medikamentenentwicklung und biochemische Studien macht.

Medizin: Aufgrund seiner biologischen Eigenschaften wird es auf seine potenziellen therapeutischen Anwendungen untersucht, darunter entzündungshemmende und krebshemmende Aktivitäten.

Wirkmechanismus

Der Wirkmechanismus von N'-Benzoyl-2-oxo-2H-chromen-3-carbohydrazonamid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und Signalwegen. Die Verbindung kann an Enzyme oder Rezeptoren binden und deren Aktivität modulieren, was zu verschiedenen biologischen Effekten führt. Die genauen molekularen Zielstrukturen und Signalwege hängen von der jeweiligen Anwendung und dem Kontext der Verwendung ab.

Wissenschaftliche Forschungsanwendungen

N’~3~-BENZOYL-2-OXO-2H-CHROMENE-3-CARBOHYDRAZONAMIDE has several scientific research applications:

Chemistry: It is used as a precursor in the synthesis of other coumarin derivatives.

Industry: The compound is used in the development of new materials with specific optical properties.

Wirkmechanismus

The mechanism of action of N’~3~-BENZOYL-2-OXO-2H-CHROMENE-3-CARBOHYDRAZONAMIDE involves its interaction with specific molecular targets. For instance, as an HIV-1 integrase inhibitor, the compound binds to the active site of the enzyme, preventing the integration of viral DNA into the host genome. This action disrupts the viral replication cycle, making it a potential antiviral agent .

Vergleich Mit ähnlichen Verbindungen

N'-Benzoyl-2-oxo-2H-chromen-3-carbohydrazonamid kann mit anderen ähnlichen Verbindungen verglichen werden, wie zum Beispiel:

N'-Benzoyl-7-(Diethylamino)-2-oxo-2H-chromen-3-carbohydrazid: Diese Verbindung ist ebenfalls ein Chromen-Derivat mit ähnlichen strukturellen Merkmalen, aber unterschiedlichen Substituenten, was zu unterschiedlichen Eigenschaften und Anwendungen führt.

2-Oxo-N'-Phenylcarbonyl-2H-chromen-3-carbohydrazid: Ein weiteres Chromen-Derivat mit einer Phenylcarbonylgruppe, das einzigartige chemische und biologische Eigenschaften aufweist.

Diese Vergleiche heben die Einzigartigkeit von N'-Benzoyl-2-oxo-2H-chromen-3-carbohydrazonamid in Bezug auf seine spezifischen Substituenten und die daraus resultierenden Eigenschaften hervor.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.